molecular formula C12H13N5S B279352 3-Butyl-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-Butyl-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B279352
M. Wt: 259.33 g/mol
InChI Key: HUFRKOABHJQERR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Butyl-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a heterocyclic compound that contains a triazole and thiadiazole ring, which gives it unique properties that make it useful in various fields of research.

Mechanism of Action

The mechanism of action of 3-Butyl-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have shown that it works by inhibiting various enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been found to induce apoptosis, which is the process of programmed cell death. Additionally, it has been shown to have anti-inflammatory properties, which may contribute to its effectiveness in treating various diseases.
Biochemical and Physiological Effects
3-Butyl-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to have several biochemical and physiological effects. Studies have shown that it can reduce the levels of various inflammatory cytokines and chemokines, which may contribute to its anti-inflammatory properties. It has also been found to inhibit the activity of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. Additionally, it has been shown to have antioxidant properties, which may help protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-Butyl-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potent anti-cancer properties. It has been found to be effective in inhibiting the growth of various types of cancer cells, which makes it a promising candidate for cancer treatment. Additionally, it has been found to have anti-inflammatory and antioxidant properties, which may have other potential applications in scientific research.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its complex synthesis method, which can be time-consuming and expensive. Additionally, its mechanism of action is not fully understood, which may make it difficult to optimize its effectiveness in lab experiments.

Future Directions

There are several future directions for research on 3-Butyl-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential direction is to further investigate its anti-cancer properties and optimize its effectiveness in treating various types of cancer. Another potential direction is to explore its potential applications in treating other diseases such as Alzheimer's disease and diabetes. Additionally, further research is needed to fully understand its mechanism of action and identify potential targets for drug development.

Synthesis Methods

The synthesis of 3-Butyl-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 3-aminopyridine-2-thiol with butyl isocyanate in the presence of triethylamine. The resulting product is then treated with hydrazine hydrate to yield the final compound. This synthesis method has been used in many studies, and it has been found to be effective in producing high-quality 3-Butyl-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole.

Scientific Research Applications

3-Butyl-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of cancer cells. It has also been found to be effective in treating other diseases such as diabetes, Alzheimer's disease, and inflammation.

properties

Molecular Formula

C12H13N5S

Molecular Weight

259.33 g/mol

IUPAC Name

3-butyl-6-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C12H13N5S/c1-2-3-6-10-14-15-12-17(10)16-11(18-12)9-5-4-7-13-8-9/h4-5,7-8H,2-3,6H2,1H3

InChI Key

HUFRKOABHJQERR-UHFFFAOYSA-N

SMILES

CCCCC1=NN=C2N1N=C(S2)C3=CN=CC=C3

Canonical SMILES

CCCCC1=NN=C2N1N=C(S2)C3=CN=CC=C3

Origin of Product

United States

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